molecular formula C26H23N7O B12391694 Met/pdgfra-IN-1

Met/pdgfra-IN-1

Cat. No.: B12391694
M. Wt: 449.5 g/mol
InChI Key: VTCDPHKWWVUKGI-IPPBACCNSA-N
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Description

Met/pdgfra-IN-1 is a compound that acts as an inhibitor of the proteins MET and platelet-derived growth factor receptor alpha (PDGFRA). It has shown significant potential in inhibiting the phosphorylation of MET and inducing apoptosis in MET-positive cells. This compound is particularly relevant in cancer research due to its ability to inhibit the proliferation of cancer cells that express MET and PDGFRA .

Preparation Methods

The synthesis of Met/pdgfra-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a quinazoline derivative, which is then coupled with a triazole moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring consistent quality control measures are in place to produce the compound on a larger scale.

Chemical Reactions Analysis

Met/pdgfra-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a quinazoline oxide derivative, while reduction may yield a quinazoline alcohol derivative .

Scientific Research Applications

Met/pdgfra-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Met/pdgfra-IN-1 exerts its effects by inhibiting the phosphorylation of MET and PDGFRA proteins. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to apoptosis in MET-positive cells. The molecular targets of this compound include the ATP-binding sites of MET and PDGFRA, which are essential for their kinase activity .

Comparison with Similar Compounds

Met/pdgfra-IN-1 is unique in its dual inhibition of both MET and PDGFRA proteins. Similar compounds include:

This compound stands out due to its balanced inhibition of both MET and PDGFRA, making it a valuable tool in cancer research and potential therapeutic applications.

Properties

Molecular Formula

C26H23N7O

Molecular Weight

449.5 g/mol

IUPAC Name

N-[(E)-[4-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methoxy]phenyl]methylideneamino]quinazolin-4-amine

InChI

InChI=1S/C26H23N7O/c1-19-6-8-21(9-7-19)15-33-16-22(30-32-33)17-34-23-12-10-20(11-13-23)14-29-31-26-24-4-2-3-5-25(24)27-18-28-26/h2-14,16,18H,15,17H2,1H3,(H,27,28,31)/b29-14+

InChI Key

VTCDPHKWWVUKGI-IPPBACCNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC=C(C=C3)/C=N/NC4=NC=NC5=CC=CC=C54

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC=C(C=C3)C=NNC4=NC=NC5=CC=CC=C54

Origin of Product

United States

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